molecular formula C18H18O2S B14542541 [6-(Benzenesulfonyl)hex-1-yn-1-yl]benzene CAS No. 61772-00-7

[6-(Benzenesulfonyl)hex-1-yn-1-yl]benzene

Cat. No.: B14542541
CAS No.: 61772-00-7
M. Wt: 298.4 g/mol
InChI Key: LWINALYUPJTWNP-UHFFFAOYSA-N
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Description

[6-(Benzenesulfonyl)hex-1-yn-1-yl]benzene: is an organic compound characterized by the presence of a benzenesulfonyl group attached to a hex-1-yn-1-yl chain, which is further connected to another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Benzenesulfonyl)hex-1-yn-1-yl]benzene typically involves the following steps:

    Formation of Hex-1-yn-1-yl Intermediate: The initial step involves the preparation of a hex-1-yn-1-yl intermediate through a series of reactions, such as alkylation and dehydrohalogenation.

    Attachment of Benzenesulfonyl Group: The hex-1-yn-1-yl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzene rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Introduction of various functional groups on the benzene rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Bioconjugation: The compound’s functional groups allow for its use in bioconjugation reactions, facilitating the attachment of biomolecules for imaging or therapeutic purposes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with tailored properties for specific applications.

Mechanism of Action

The mechanism by which [6-(Benzenesulfonyl)hex-1-yn-1-yl]benzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

    [6-(Benzenesulfonyl)hex-1-yn-1-yl]benzene: Unique due to the presence of both benzenesulfonyl and hex-1-yn-1-yl groups.

    Benzenesulfonyl Derivatives: Compounds with similar sulfonyl groups but different alkyl or aryl chains.

    Hex-1-yn-1-yl Derivatives: Compounds with similar alkynyl chains but different functional groups attached.

Uniqueness: The combination of benzenesulfonyl and hex-1-yn-1-yl groups in this compound provides unique chemical properties and reactivity, making it distinct from other compounds with only one of these groups.

Properties

CAS No.

61772-00-7

Molecular Formula

C18H18O2S

Molecular Weight

298.4 g/mol

IUPAC Name

6-(benzenesulfonyl)hex-1-ynylbenzene

InChI

InChI=1S/C18H18O2S/c19-21(20,18-14-8-4-9-15-18)16-10-2-1-5-11-17-12-6-3-7-13-17/h3-4,6-9,12-15H,1-2,10,16H2

InChI Key

LWINALYUPJTWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCCCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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